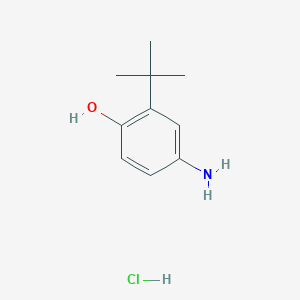

4-Amino-2-(tert-butyl)phenol hydrochloride

Description

BenchChem offers high-quality 4-Amino-2-(tert-butyl)phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-(tert-butyl)phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-tert-butylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6,12H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYIJLJUBOOHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116943-81-8 | |

| Record name | 4-amino-2-(tert-butyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2 Tert Butyl Phenol Hydrochloride and Analogous Structures

Direct Synthetic Routes to 4-Amino-2-(tert-butyl)phenol (B2762302) Hydrochloride

The final steps in the synthesis of the target compound typically involve the formation of the primary amine and its subsequent conversion to a stable hydrochloride salt.

Amine Formation via Reduction of Nitro or Nitroso Precursors

A common and effective strategy for introducing the amino group at the 4-position of the 2-(tert-butyl)phenol ring is through the reduction of a corresponding nitro or nitroso precursor. This process begins with the nitration or nitrosation of 2-(tert-butyl)phenol to yield 2-(tert-butyl)-4-nitrophenol (B1268101) or 2-(tert-butyl)-4-nitrosophenol, respectively. The subsequent reduction of the nitro or nitroso group affords the desired 4-aminophenol (B1666318) derivative.

The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, avoiding the reduction of other functional groups or the aromatic ring itself.

Strategic Protecting Group Implementation (e.g., Boc deprotection leading to hydrochloride salts)

In organic synthesis, protecting groups are often necessary to mask reactive functional groups during a chemical transformation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.

In the context of 4-Amino-2-(tert-butyl)phenol hydrochloride synthesis, the amino group can be protected as a Boc-carbamate. The key advantage of this strategy lies in the deprotection step. Treatment of the N-Boc protected aminophenol with an acid, such as hydrochloric acid (HCl), simultaneously cleaves the Boc group and forms the hydrochloride salt of the resulting amine in a single step. commonorganicchemistry.com

The mechanism involves the protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. commonorganicchemistry.com The amine is then protonated by the acid in the reaction medium to yield the stable and often crystalline hydrochloride salt. commonorganicchemistry.com Solutions of HCl in solvents like dioxane or methanol (B129727) are commonly used for this purpose, providing a clean and efficient method for isolating the final product. reddit.comcommonorganicchemistry.com This method avoids the need to isolate the free amine, which can be unstable or difficult to handle.

Synthesis of Key Intermediates and Precursors

The synthesis of the target molecule is contingent on the availability of appropriately substituted precursors, primarily 2-(tert-butyl)phenol. The regioselective introduction of the tert-butyl group onto the phenol (B47542) ring is a critical step that dictates the substitution pattern of the final product.

Regioselective tert-Butylation of Phenolic Compounds

The tert-butylation of phenol is a classic example of a Friedel-Crafts alkylation reaction. The reaction involves the electrophilic attack of a tert-butyl carbocation (or a related electrophile) on the electron-rich phenol ring. Controlling the position of this attack (regioselectivity) is paramount.

A wide array of acid catalysts can be used to facilitate the tert-butylation of phenol. Historically, homogeneous liquid acids like sulfuric acid and phosphoric acid were employed. researchgate.net However, these catalysts are associated with problems of corrosion, toxicity, and difficult separation from the product mixture. researchgate.net

Modern approaches favor the use of heterogeneous solid acid catalysts, which are more environmentally benign and easily recyclable. These include:

Zeolites : These microporous aluminosilicates, such as H-β, ZSM-5, and USY zeolites, offer shape selectivity and strong acid sites. nih.govosti.govrsc.org The pore structure and acidity of the zeolite can influence the product distribution. nih.govmdpi.com

Ion Exchange Resins : These polymeric materials containing acidic functional groups are also effective catalysts. researchgate.net

Activated Clays (B1170129) : Acid-treated clays provide a solid source of acid sites for the alkylation reaction. researchgate.net

Ionic Liquids : These salts, which are liquid at low temperatures, have been explored as both catalysts and reaction media, offering high conversion rates. nih.govacs.orgresearchgate.net

Other Solid Acids : Materials like heteropolyacids and sulfated metal oxides (e.g., promoted zirconia) have also shown high activity and selectivity. researchgate.net

The choice of catalyst and reaction conditions (temperature, reactant ratio, and time) can be optimized to maximize the yield of the desired isomers. osti.govacs.org

| Catalyst Type | Example(s) | Key Findings | Reference(s) |

| Zeolites | H-β, HZOP-31 (synthesized from fly ash) | H-β showed the highest activity in phenol conversion. | osti.gov |

| Zr-containing Beta zeolites | Effective for selective alkylation to 2,4-di-tert-butylphenol (B135424), with Brønsted acid sites dominating activity. | rsc.org | |

| Hierarchical ZSM-5 | High selectivity (~84%) to 2,4-di-tert-butylphenol in solvent-free conditions. | rsc.org | |

| Ionic Liquids | 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) | Achieved 100% conversion of tert-butyl alcohol; catalyst is easily recyclable. | nih.govacs.org |

| Heteropolyanion-based ionic liquids | Achieved 93% phenol conversion with selectivity towards di-tert-butylated products. | nih.govresearchgate.net | |

| Mesoporous Materials | Ga-FSM-16 | High phenol conversion (80.3%) with yields of 43.3% for 4-TBP and 30.3% for 2,4-DTBP. | researchgate.net |

| Promoted Metal Oxides | Molybdate- and tungstate-promoted zirconia | Good phenol conversion and excellent product selectivity were obtained. | researchgate.net |

The regiochemical outcome of the Friedel-Crafts alkylation of phenol is governed by both electronic and steric effects. The hydroxyl group of phenol is an activating, ortho-, para-directing group. However, the large size of the incoming tert-butyl group introduces significant steric hindrance.

This steric bulk generally disfavors substitution at the ortho positions, which are adjacent to the hydroxyl group. As a result, the thermodynamically more stable para-substituted product, 4-tert-butylphenol, is often the major product, especially under conditions that allow for equilibrium control. researchgate.netrsc.org The steric hindrance between the tert-butyl group and a substituent on the ring can be a determining factor in the reaction's outcome. stackexchange.com

In some cases, the tert-butyl group can be used as a temporary positional protecting group. By introducing a bulky tert-butyl group at the para position, subsequent reactions can be directed to the ortho positions. The tert-butyl group can then be removed under specific conditions, a process known as dealkylation, to yield the desired substitution pattern. This strategic use of steric hindrance allows for the synthesis of specific isomers that might be difficult to obtain through direct functionalization.

Aromatic Nitration and Nitrosation Reactions

A primary route to aminophenols involves the introduction of a nitrogen-containing functional group, such as a nitro (–NO₂) or nitroso (–NO) group, onto the aromatic ring, which is subsequently reduced to an amino (–NH₂) group. The synthesis of 4-Amino-2-(tert-butyl)phenol typically starts from 2-tert-butylphenol (B146161).

Aromatic Nitration: This electrophilic substitution reaction introduces a nitro group onto the phenol ring. The hydroxyl (–OH) and tert-butyl (–C(CH₃)₃) groups are ortho-, para-directing. However, the bulky tert-butyl group at the 2-position sterically hinders the adjacent ortho position (position 6). Consequently, nitration of 2-tert-butylphenol preferentially occurs at the para position (position 4) and the other ortho position (position 6). Careful control of reaction conditions is necessary to favor the formation of 4-nitro-2-(tert-butyl)phenol, the desired precursor. Traditional methods for the nitration of analogous compounds like 2,6-di-tert-butylphenol (B90309) have been reported to require long reaction times (up to 10 hours) using a large amount of nitric acid, with yields around 81.7%. guidechem.com

Aromatic Nitrosation: Nitrosation is another pathway to introduce a nitrogen function, which can be a more selective and milder alternative to nitration. guidechem.com This reaction involves treating the phenol with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). The hydroxyl group strongly activates the ring, directing the electrophilic attack of the nitrosonium ion (NO⁺) to the para position. This forms 4-nitroso-2-(tert-butyl)phenol. This intermediate is then reduced to the final amino-phenol. This method can offer advantages in terms of reduced waste and milder conditions compared to nitration. guidechem.com An optimized synthesis for an analogous compound, 2,6-di-tert-butyl-4-aminophenol, utilizes a nitrosation-reduction sequence starting from 2,6-di-tert-butylphenol, highlighting its efficiency. guidechem.com

Rearrangement Reactions in Aminophenol Synthesis (e.g., intramolecular rearrangement of phenylhydroxylamine to p-aminophenol)

Rearrangement reactions provide an alternative and elegant route to p-aminophenols. The most notable example is the Bamberger rearrangement. This acid-catalyzed reaction involves the intramolecular rearrangement of N-phenylhydroxylamines to form 4-aminophenols.

The mechanism of the Bamberger rearrangement proceeds through the following key steps:

Protonation of the N-phenylhydroxylamine on the oxygen atom of the hydroxylamine (B1172632) group.

Elimination of a water molecule to form a resonance-stabilized nitrenium ion intermediate.

Nucleophilic attack by a water molecule at the para-position of the aromatic ring.

Deprotonation to re-aromatize the ring and form the final p-aminophenol product.

This reaction is often carried out as a one-pot synthesis where the catalytic hydrogenation of the nitro compound and the subsequent acid-catalyzed rearrangement occur in situ. acs.org

Process Optimization and Sustainable Chemistry in Synthesis

Modern synthetic chemistry places a strong emphasis on process optimization to improve efficiency, reduce environmental impact, and ensure scalability. These principles are actively applied to the synthesis of 4-Amino-2-(tert-butyl)phenol hydrochloride.

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity with significantly reduced reaction times. cem.com This technology has been successfully applied to key steps in aminophenol synthesis, particularly the reduction of nitro compounds.

Catalytic transfer hydrogenation, a method for reduction, is significantly enhanced by microwave irradiation. thieme-connect.comthieme-connect.com This technique involves transferring hydrogen from a donor molecule (like isopropanol (B130326) or 1,4-cyclohexadiene) to the nitro group in the presence of a catalyst. thieme-connect.comresearchgate.net Microwave heating can complete these reductions in minutes compared to hours required for conventional heating. thieme-connect.comthieme-connect.com For example, the chemoselective hydrogenation of various nitroaromatic compounds has been achieved within 5 minutes under microwave irradiation using bimetallic Ru(II) cymene complexes. thieme-connect.comthieme-connect.com Similarly, using Pd/C or Pt/C as catalysts with 1,4-cyclohexadiene (B1204751) as the hydrogen source, the reduction of aromatic nitro groups is generally complete within 5 minutes at 120°C. researchgate.net

| Parameter | Conventional Heating | Microwave Heating | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 1 hour) | Minutes (e.g., 5-10 minutes) | thieme-connect.comthieme-connect.com |

| Catalyst System | Ru(II) complexes, Pd/C, Pt/C | Ru(II) complexes, Pd/C, Pt/C | thieme-connect.comthieme-connect.comresearchgate.net |

| Efficiency | Standard catalytic activity | Improved catalytic activity and efficiency | thieme-connect.comthieme-connect.com |

Environmentally Conscious Synthetic Pathways (e.g., high yield, no waste generation)

Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. For aminophenol synthesis, this involves reducing hazardous waste, avoiding harsh reagents, and utilizing renewable feedstocks.

One significant advancement is the development of an environmentally benign process for the Bamberger rearrangement. acs.org Traditionally, this reaction requires strong mineral acids like sulfuric acid, leading to significant saline waste. A greener alternative uses a pressurized carbon dioxide and water (CO₂/H₂O) system. acs.org In this system, carbonic acid, formed in situ, is sufficient to catalyze the rearrangement. This method avoids the use of strong mineral acids and is self-neutralizing, drastically reducing waste. Using a Pt–Sn/Al₂O₃ catalyst, nitrobenzene (B124822) was converted to p-aminophenol with 85% selectivity in this system. acs.org

Another sustainable approach involves changing the starting materials. The traditional synthesis of aminophenols often relies on petrochemicals like benzene (B151609). digitellinc.com An alternative route starts with hydroquinone (B1673460), which can be derived from lignocellulosic biomass, a renewable resource. digitellinc.com The amination of hydroquinone presents a more sustainable pathway to p-aminophenol, reducing the reliance on fossil fuels. digitellinc.com

Furthermore, optimizing reaction pathways to have high atom economy is a core principle of green chemistry. The synthesis of an analog, 2,6-di-tert-butyl-4-aminophenol, via a nitrosation-reduction sequence is presented as an environmentally friendly method that avoids expensive and polluting metal catalysts, generates no waste gas, liquid, or residue, and allows for reactant recycling. guidechem.com

High-Yield and Scalable Production Strategies

For industrial applications, synthetic methods must be high-yielding, cost-effective, and scalable. Several strategies have been developed to meet these demands in the production of aminophenols.

Another high-yield method for preparing 2-amino-4-tert-butylphenol (B71990) uses p-tert-butylphenol as the raw material in an azo-coupling and cracking reduction sequence. google.com This process reports a yield of 95-98% for the azo-coupling step and over 85% for the cracking reduction step, with a final product purity of over 98%. google.com Such high conversion rates and purity are critical for scalable manufacturing.

| Synthetic Pathway | Starting Material | Key Steps | Overall Yield | Reference |

|---|---|---|---|---|

| Traditional Nitration/Reduction | 2,6-di-tert-butylphenol | Nitration with nitric acid; Reduction with Zn/CaCl₂ | 65.8% | guidechem.com |

| Optimized Nitrosation/Reduction | 2,6-di-tert-butylphenol | Nitrosation; Reduction | 99.0% | guidechem.com |

| Azo-Coupling/Cracking Reduction | p-tert-butylphenol | Diazotization; Azo-coupling; Cracking Reduction | >80% (calculated from steps) | google.com |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 4 Amino 2 Tert Butyl Phenol Hydrochloride

Pathways Involving Aromatic Ring Functionalization

The aromatic ring of 4-amino-2-(tert-butyl)phenol (B2762302) is highly activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing effects of both the amino and hydroxyl groups. The tert-butyl group, through inductive effects, also weakly activates the ring and directs to ortho- and para-positions.

The substitution pattern is governed by the combined directive influences and steric hindrance. The positions on the ring are numbered starting from the carbon bearing the hydroxyl group as C1. The amino group is at C4 and the tert-butyl group is at C2. The available positions for electrophilic attack are C3, C5, and C6.

Position C6: This position is ortho to the hydroxyl group and meta to the amino group. It is sterically unhindered.

Position C5: This position is meta to the hydroxyl group and ortho to the amino group.

Position C3: This position is ortho to both the hydroxyl and amino groups but is significantly shielded by the adjacent bulky tert-butyl group.

Due to the powerful activating nature of the -OH and -NH₂ groups, reactions like nitration and halogenation are expected to proceed under mild conditions. However, the steric hindrance from the tert-butyl group at C2 makes substitution at the adjacent C3 position highly unfavorable. Therefore, electrophilic attack is most likely to occur at the C6 and C5 positions.

A common synthetic route to produce the parent compound involves an azo-coupling reaction where p-tert-butylphenol is reacted with a diazonium salt. google.com This reaction introduces a nitrogen-based group at the position ortho to the hydroxyl group (C2), which is later reduced to the amino group, demonstrating the high reactivity of this position before it is occupied by the final amino substituent in a different isomer. google.com For direct functionalization, chemoselectivity becomes a key challenge due to the multiple reactive sites. For instance, nitration of similar hindered phenols, such as 2,6-di-tert-butyl phenol (B47542), requires specific conditions to achieve para-nitration without causing dealkylation or degradation, which can occur with strong acid mixtures. google.com

Reactivity of the Amino Group: Nucleophilic and Electrophilic Transformations

The primary amino group is a potent nucleophile and its reactivity is often dominant over the phenolic hydroxyl group under neutral or slightly acidic conditions. This chemoselectivity is central to many of its transformations.

A prime example is its reaction with acetic anhydride (B1165640) in the synthesis of N-(2-hydroxy-4-tert-butylphenyl)-acetamide. sigmaaldrich.comsigmaaldrich.com In this acylation reaction, the lone pair of electrons on the nitrogen atom is more available and nucleophilic than those on the phenolic oxygen. researchgate.net This allows for selective N-acylation, a key step in creating intermediates for various applications, including selective receptors for sensors. sigmaaldrich.comsigmaaldrich.com

The amino group also readily reacts with aldehydes and ketones to form Schiff bases (imines). For instance, it can be reacted with pyridylmethylene compounds to generate 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are precursors to biologically important benzoxazole (B165842) derivatives. sigmaaldrich.comsigmaaldrich.com

| Reaction Type | Reagent | Product | Key Finding |

| N-Acylation | Acetic Anhydride | N-(2-hydroxy-4-tert-butylphenyl)-acetamide | The amino group reacts preferentially over the hydroxyl group due to its higher nucleophilicity. sigmaaldrich.comsigmaaldrich.com |

| Schiff Base Formation | Pyridylmethylene derivatives | 4-tert-butyl-2-[(pyridylmethylene)amino]phenol | Forms imine intermediates for synthesis of benzoxazoles. sigmaaldrich.comsigmaaldrich.com |

Reactivity of the Hydroxyl Group: Phenolic Transformations

While the amino group is generally more nucleophilic, the reactivity of the phenolic hydroxyl group can be harnessed under specific conditions, primarily in a basic medium. The use of a strong base deprotonates the hydroxyl group to form a highly nucleophilic phenoxide anion, which can then participate in reactions like etherification (e.g., Williamson synthesis) or esterification.

To achieve selective O-alkylation, it is often necessary to first protect the more reactive amino group. researchgate.netumich.edu A common strategy involves reacting the aminophenol with an aldehyde (like benzaldehyde) to form a Schiff base, temporarily masking the amino group. The intermediate can then be treated with an alkyl halide in the presence of a base (e.g., K₂CO₃) to alkylate the hydroxyl group. Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-alkylated product. researchgate.netumich.edu This multi-step process underscores the challenge of chemoselectivity posed by the two nucleophilic centers.

| Reaction Type | Strategy | Reagents | Product | Key Finding |

| O-Alkylation | Amino Group Protection | 1. Benzaldehyde2. Alkyl Halide / K₂CO₃3. Acid Hydrolysis | 4-Amino-2-(tert-butyl)alkoxybenzene | Selective O-alkylation requires masking the more nucleophilic amino group. researchgate.netumich.edu |

| Deprotonation | Strong Base | Sodium Hydride (NaH) | Sodium 4-amino-2-(tert-butyl)phenoxide | Formation of the phenoxide anion greatly enhances the nucleophilicity of the oxygen. |

Oxidative Coupling and Polymerization Reactions

4-Amino-2-(tert-butyl)phenol is susceptible to oxidation, leading to the formation of radicals that can undergo coupling reactions. These processes can be either intermolecular, creating dimers and small oligomers, or intramolecular within a polymer chain.

Phenols and anilines are well-known to undergo oxidative coupling reactions with various reagents to form colored products. This reactivity is often exploited in analytical chemistry. For example, aminophenols can react with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent to yield intensely colored dyes. nih.gov Similarly, the Berthelot reaction involves the coupling of a phenol with ammonia (B1221849) (or an amine) and a hypochlorite (B82951) source to form a blue indophenol (B113434) dye. wikipedia.org While specific studies on 4-amino-2-(tert-butyl)phenol with these exact reagents are limited, its structure is amenable to such transformations. The general mechanism involves the oxidation of the phenol to a phenoxyl radical, which then couples with the other reactant.

More advanced synthetic methods utilize metal catalysts to control the oxidative cross-coupling between phenols and anilines, providing a direct route to N,O-biaryl compounds and benzoquinone anils. nih.gov

One of the most significant reaction pathways for this compound is its oxidative polymerization, which can be achieved through either chemical (using an oxidant like ammonium (B1175870) persulfate) or electrochemical methods. researchgate.netua.es The resulting material, poly(2-amino-4-tert-butylphenol) or poly(2A-4TBP), has a backbone primarily composed of phenoxazine (B87303) rings. sigmaaldrich.comsigmaaldrich.comresearchgate.netua.es

The formation mechanism involves the initial oxidation of the monomer to form radical cations. These radicals couple, and subsequent intramolecular cyclization occurs between the nitrogen of the amino group and the aromatic ring, ultimately forming the stable, heterocyclic phenoxazine structure. This process is characteristic of polymers derived from o-aminophenols. researchgate.netua.es

Influence of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The tert-butyl group is not merely a passive substituent; its large size and electronic properties profoundly influence the reactivity of 4-amino-2-(tert-butyl)phenol.

Steric Effects: The most significant impact of the tert-butyl group is steric hindrance. researchgate.net Its bulkiness shields the C3 position of the aromatic ring, effectively preventing electrophilic substitution at this site. In polymerization reactions, the steric strain imposed by the tert-butyl group is believed to favor the formation of N-N couplings in addition to the primary phenoxazine linkages, altering the final polymer structure compared to unsubstituted poly(o-aminophenol). researchgate.netua.es This steric shielding can also slow down the rate of reactions that require an approach near the C2 position. researchgate.net

Electronic Effects: The tert-butyl group is an electron-donating group through the inductive effect. This effect slightly increases the electron density on the aromatic ring, contributing to its high activation towards electrophilic attack and stabilizing radical intermediates formed during oxidative coupling. researchgate.net

Derivatization Strategies and Applications As Chemical Precursors

N-Functionalization: Amidation and Acylation Reactions

The amino group of 4-amino-2-(tert-butyl)phenol (B2762302) is readily susceptible to N-functionalization through amidation and acylation reactions. These reactions are fundamental in organic synthesis for the formation of amide bonds, which are prevalent in many biologically active molecules and functional materials.

A notable example of N-functionalization is the synthesis of N-(2-hydroxy-4-tert-butylphenyl)-acetamide. chemicalbook.comsigmaaldrich.com This reaction involves the acylation of 4-amino-2-(tert-butyl)phenol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The resulting acetamide (B32628) derivative serves as a key intermediate in the preparation of more complex structures, such as uranylsalophene derivatives, which have applications as selective receptors in anion sensitive membrane sensors. chemicalbook.comsigmaaldrich.com

The general scheme for the acylation of 4-amino-2-(tert-butyl)phenol can be represented as follows:

Reactants: 4-Amino-2-(tert-butyl)phenol, Acylating agent (e.g., Acyl chloride, Acetic anhydride)

Product: N-(2-hydroxy-4-tert-butylphenyl)amide derivative

This N-functionalization strategy is crucial for modifying the electronic and steric properties of the parent molecule, thereby tuning its reactivity and potential applications.

O-Functionalization: Alkylation and Esterification Reactions

The hydroxyl group of 4-amino-2-(tert-butyl)phenol provides another avenue for derivatization through O-functionalization, primarily via alkylation and esterification reactions. These modifications can significantly alter the solubility, reactivity, and biological activity of the resulting compounds.

Alkylation: O-alkylation introduces an alkyl group to the phenolic oxygen. While direct alkylation of 4-amino-2-(tert-butyl)phenol can be challenging due to the competing nucleophilicity of the amino group, selective O-alkylation of aminophenols can be achieved. researchgate.net One common strategy involves the protection of the more nucleophilic amino group, followed by alkylation of the hydroxyl group and subsequent deprotection. researchgate.net For instance, the amino group can be protected by reaction with benzaldehyde (B42025) to form a Schiff base, followed by alkylation of the hydroxyl group with an alkyl halide, and finally, hydrolysis to restore the amino group. researchgate.net

Esterification: The hydroxyl group can also be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride. organic-chemistry.org This esterification can be catalyzed by acids or bases. A common method for the formation of tert-butyl esters involves the condensation of carboxylic acids with tert-butanol. nih.gov The conversion of tert-butyl esters to acid chlorides can be achieved using reagents like thionyl chloride (SOCl2). organic-chemistry.orgunb.ca

These O-functionalization reactions are instrumental in creating a diverse library of derivatives with tailored properties for various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Formation of Chromogenic Derivatives: Azo Dye Synthesis

Azo dyes are a significant class of colored organic compounds characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. nih.govgoogle.com

While direct diazotization of 4-amino-2-(tert-butyl)phenol and subsequent coupling to form azo dyes is a viable synthetic route, an interesting indirect approach has been patented for the preparation of 2-amino-4-tert-butylphenol (B71990) itself. jbiochemtech.com This process involves the diazotization of aniline (B41778), which is then coupled with p-tert-butylphenol to generate an azo dyestuff. jbiochemtech.com This intermediate azo dye is subsequently subjected to a cracking reduction reaction to yield 2-amino-4-tert-butylphenol. jbiochemtech.com The yield for the azo dye formation in this process is reported to be between 95-98%. jbiochemtech.com

The general steps for azo dye synthesis involving an aminophenol are:

Diazotization: The primary aromatic amine (in this case, 4-amino-2-(tert-butyl)phenol) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0–5 °C) to form a diazonium salt. nih.govgoogle.com

Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component (an electron-rich aromatic compound like a phenol or an aniline derivative) to form the azo-linked chromophore. nih.govgoogle.com

The specific color of the resulting azo dye is dependent on the electronic nature of the substituents on both the diazonium salt and the coupling component. niscpr.res.in

Incorporation into Complex Molecular Frameworks

The bifunctional nature of 4-amino-2-(tert-butyl)phenol makes it an excellent building block for incorporation into larger, more complex molecular frameworks, including polymers and macrocycles.

4-Amino-2-(tert-butyl)phenol can undergo polymerization to form oligomers and polymers with interesting properties. Poly(2-amino-4-tert-butylphenol), abbreviated as poly(2A-4TBP), can be synthesized through either electrochemical or chemical oxidative polymerization methods. chemicalbook.comsigmaaldrich.com Spectroscopic characterization of the chemically polymerized product has indicated the formation of an oligomer mixture containing up to 16 monomer units. The basic structure of poly(2A-4TBP) is believed to consist of phenoxazine (B87303) rings, similar to other polymers derived from o-aminophenols.

The polymerization process allows for the creation of materials with extended conjugated systems, which can exhibit unique electronic and optical properties, making them of interest for applications in materials science.

Macrocyclic compounds, such as calixarenes, are large, ring-shaped molecules that have attracted significant interest due to their ability to act as host molecules in host-guest chemistry. nih.gov Calixarenes are typically synthesized through the base-catalyzed condensation of a p-alkylphenol with formaldehyde. nih.govmdpi.comnih.gov

Given that 4-amino-2-(tert-butyl)phenol is a derivative of p-tert-butylphenol, it or its precursors can be utilized in the synthesis of functionalized calixarenes. The amino group can be introduced before or after the formation of the calixarene (B151959) macrocycle, providing a handle for further functionalization of the calixarene's upper or lower rim. mdpi.comnih.gov These functionalized calixarenes can be designed to have specific recognition properties for ions or small molecules, leading to applications in sensing, separation, and catalysis. mdpi.com

Utilization as Intermediates in Fine Chemical Synthesis

The reactivity of 4-amino-2-(tert-butyl)phenol hydrochloride makes it a valuable intermediate in the synthesis of a variety of fine chemicals, including pharmaceuticals, agrochemicals, and specialty materials.

One significant application is in the synthesis of 2-(pyridyl)benzoxazole derivatives . chemicalbook.comsigmaaldrich.com This involves the initial preparation of 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates from 4-amino-2-(tert-butyl)phenol. These benzoxazole (B165842) derivatives are of interest due to their biological importance. chemicalbook.comsigmaaldrich.com The synthesis of 2-substituted benzoxazoles can be achieved through the condensation of 2-aminophenols with various reagents such as carboxylic acids, aldehydes, or β-diketones. organic-chemistry.orgmdpi.comguidechem.com

Furthermore, 4-amino-2-(tert-butyl)phenol is a precursor for the synthesis of prolinamide phenols . chemicalbook.comsigmaaldrich.com These compounds have been shown to be efficient hydrophobic organocatalysts for direct asymmetric aldol (B89426) reactions between aldehydes and ketones in water. chemicalbook.comsigmaaldrich.com

The compound also serves as an intermediate in the production of uranylsalophene derivatives , which are utilized as selective receptors in anion sensitive membrane sensors. chemicalbook.comsigmaaldrich.com This synthesis proceeds via the N-(2-hydroxy-4-tert-butylphenyl)-acetamide intermediate. chemicalbook.comsigmaaldrich.com

Moreover, hindered phenolic compounds, such as derivatives of 4-amino-2-(tert-butyl)phenol, are widely used as antioxidants in various materials, including plastics, rubber, and petroleum products, to prevent degradation due to oxidation. nih.govmdpi.comontosight.ai The tert-butyl group enhances the antioxidant activity and stability of these compounds. mdpi.comontosight.ai

Precursors for Specialized Chemical Additives (e.g., antioxidants, UV light stabilizers)

4-Amino-2-(tert-butyl)phenol hydrochloride serves as a valuable precursor in the synthesis of specialized chemical additives, leveraging the reactivity of its phenolic and amino functional groups. The tert-butyl group, in particular, imparts steric hindrance, a key feature in many effective antioxidants and stabilizers.

Tert-butyl phenolic antioxidants (TBP-AOs) are widely used to inhibit oxidation and act as stabilizers in a vast array of consumer products, including plastics, rubber, petroleum, and coatings. nih.gov The tert-butyl group enhances the stability of the phenolic compound by slowing oxidation rates and stabilizing the resulting phenoxy radicals that form during the antioxidant process. mdpi.com Compounds like 2,4-di-tert-butylphenol (B135424), which shares a structural resemblance to the title compound, are known intermediates in the preparation of antioxidants and UV stabilizers. researchgate.net

While direct synthesis pathways from 4-amino-2-(tert-butyl)phenol for specific commercial antioxidants are not extensively detailed in public literature, its structural analogue, 4-amino-2,6-di-tert-butylphenol, is recognized as an important intermediate for hindered phenolic antioxidants. guidechem.comnih.gov The synthesis of these types of compounds often involves nitration and subsequent reduction of a tert-butylated phenol, a process that introduces an amino group onto the aromatic ring. guidechem.com

The presence of both an amino and a hydroxyl group on the ring of 4-amino-2-(tert-butyl)phenol allows for its potential incorporation into more complex stabilizer systems, such as Hindered Amine Light Stabilizers (HALS). HALS are highly effective in protecting polymers from photodegradation. researchgate.net The combination of a phenolic antioxidant structure with the amine functionality in one molecule offers a versatile building block for creating multifunctional stabilizers.

Table 1: Related Tert-Butyl Phenolic Compounds and Their Applications

| Compound Name | Application/Role |

| 2,4-di-tert-butylphenol | Intermediate for antioxidants and UV stabilizers researchgate.net |

| 4-amino-2,6-di-tert-butylphenol | Intermediate for hindered phenolic antioxidants guidechem.comnih.gov |

| Tert-butyl hydroquinone (B1673460) (TBHQ) | Mitigates oxidative stress, enhances antioxidant enzymes mdpi.com |

| 4,4′-bis(2,6-di-tert-butylphenol) | High-performance antioxidant for rubber and polypropylene (B1209903) researchgate.net |

Role in Polymer and Resin Production (e.g., chain stoppers, plasticizers, molecular weight modifiers)

In polymer and resin manufacturing, precise control over molecular weight and chain length is critical for achieving desired material properties. Chemical agents known as chain stoppers or terminators are often employed for this purpose. These molecules are typically monofunctional, meaning they can react with a growing polymer chain at one end, effectively capping it and preventing further propagation.

A closely related compound, 4-tert-butylphenol, is widely used as a chain stopper in the production of polymers such as polycarbonates and epoxy resins. researchgate.net Its single hydroxyl group can react with the growing polymer chain, but because it lacks a second reactive site for polymerization to continue, it terminates chain growth. researchgate.net This function is crucial for controlling the molecular weight of the final polymer, which in turn influences its mechanical properties like strength and flexibility.

Given its structure, 4-amino-2-(tert-butyl)phenol possesses a similar monofunctional phenolic hydroxyl group. This suggests it could potentially function in an analogous role as a chain stopper or molecular weight modifier. However, the presence of the amino group introduces a second reactive site. While this could allow it to be incorporated into the polymer backbone in different types of polymerization reactions (e.g., forming polyamides or polyimines), in polymerization processes that specifically target the phenolic hydroxyl group (like in polycarbonate synthesis), it could act as a terminator. The specific role would be highly dependent on the polymerization chemistry employed.

Table 2: Functional Roles in Polymer Production

| Function | Description | Relevant Compound Example |

| Chain Stopper | A monofunctional molecule that terminates the growth of a polymer chain, thereby controlling molecular weight. | 4-tert-butylphenol researchgate.net |

| Molecular Weight Modifier | An agent added to a polymerization reaction to regulate the final average molecular weight of the polymer. | 4-tert-butylphenol researchgate.net |

| Monomer | A molecule that can react together with other monomer molecules to form a larger polymer chain. | 4-amino-2-tert-butylphenol (can be polymerized) |

Intermediates for Dyestuff and Pigment Synthesis

A significant application of 4-amino-2-(tert-butyl)phenol is as an intermediate in the synthesis of dyes and pigments. The aromatic amine and phenol functionalities are classic components of many chromophores, the parts of a molecule responsible for its color.

Specifically, 2-amino-4-tert-butylphenol is identified as a key synthesis material for fluorescent dyes, such as the fluorescent whitening agents (optical brighteners) known as OB and ERM. google.com Fluorescent whiteners are additives that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, making materials appear less yellow and thus "whiter."

The synthesis process for using this intermediate in dyestuff production often involves a diazotization reaction followed by a coupling reaction. google.com A common method starts with aniline, which is diazotized and then coupled with p-tert-butylphenol to form an azo dye. google.com This intermediate azo dye is then cleaved through a reduction reaction to yield the final product, 2-amino-4-tert-butylphenol, which can then be used in further steps to create the final fluorescent dye. google.com This azo-cracking reduction method is reported to produce the intermediate with high purity (over 98%) and yields exceeding 85%. google.com

The general utility of aminophenols in creating azo dyes is well-established. For example, 4-aminophenol (B1666318) can be used to synthesize Schiff bases which are then coupled with various diazotized aromatic amines to produce a range of disperse azo dyes for polyester (B1180765) fibers. jocpr.com The presence of the tert-butyl group in 4-amino-2-(tert-butyl)phenol can enhance the properties of the final dye, such as its solubility in substrates and its lightfastness.

Table 3: Synthesis Pathway for Dyestuff Intermediate

| Step | Reaction | Reactants | Product | Reported Yield |

| 1 | Diazotization | Aniline, Sodium Nitrite, Acid | Diazonium salt of aniline | - |

| 2 | Azo Coupling | Diazonium salt, p-tert-butylphenol | Azo dye intermediate | 95-98% google.com |

| 3 | Cracking Reduction | Azo dye intermediate, Reductive agent (e.g., sodium hydrosulfite) | 2-amino-4-tert-butylphenol | >85% google.com |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Amino-2-(tert-butyl)phenol (B2762302) hydrochloride. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical environment of each hydrogen atom is mapped. For 4-Amino-2-(tert-butyl)phenol hydrochloride, the spectrum is expected to show distinct signals corresponding to the different types of protons. The protons of the bulky tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3 ppm), due to the nine equivalent protons. The aromatic protons on the benzene (B151609) ring would produce more complex signals in the downfield region (typically 6.5-7.5 ppm). Their specific chemical shifts and splitting patterns (coupling) are dictated by their position relative to the amino, hydroxyl, and tert-butyl substituents. The protons of the amine (-NH₃⁺) and hydroxyl (-OH) groups are also observable and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-Amino-2-(tert-butyl)phenol hydrochloride will give a distinct signal. The spectrum would show signals for the two types of carbons in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). Additionally, the six distinct carbons of the substituted benzene ring would appear in the aromatic region (typically 110-160 ppm), with their exact chemical shifts influenced by the attached functional groups (-OH, -NH₃⁺, and -C(CH₃)₃).

The following table presents predicted chemical shifts for the core structure of 4-Amino-2-(tert-butyl)phenol, based on analysis of its isomer, 2-Amino-4-tert-butylphenol (B71990).

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |

| Assignment | Chemical Shift (ppm) | Assignment |

| -C(CH₃)₃ | ~1.3 (singlet, 9H) | -C (CH₃)₃ |

| Aromatic C-H | ~6.6 - 7.0 (multiplets, 3H) | -C(C H₃)₃ |

| -NH₂ / -NH₃⁺ | Variable | Aromatic C-H |

| -OH | Variable | Aromatic C-NH₂ |

| Aromatic C-C(CH₃)₃ | ||

| Aromatic C-OH |

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the functional groups present. For 4-Amino-2-(tert-butyl)phenol hydrochloride, the FT-IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the phenolic group. The N-H stretching vibrations of the aminium group (-NH₃⁺) would also appear in this region, often as a complex, broad absorption. C-H stretching vibrations from the tert-butyl group and the aromatic ring are expected just below and above 3000 cm⁻¹, respectively. Characteristic C=C stretching absorptions for the aromatic ring typically appear in the 1500-1600 cm⁻¹ region.

| FT-IR Characteristic Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Phenol (B47542) O-H | 3200 - 3500 (Broad) |

| Amine/Ammonium (B1175870) N-H | 3200 - 3500 (Broad) |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H (tert-butyl) | 2850 - 3000 |

| Aromatic C=C | 1500 - 1600 |

| C-O | 1200 - 1300 |

| C-N | 1250 - 1350 |

Electronic Absorption Spectroscopy (UV/Vis)

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted benzene ring, which acts as a chromophore, makes 4-Amino-2-(tert-butyl)phenol hydrochloride UV-active. The molecule is expected to exhibit characteristic absorption maxima (λ_max) in the UV region, typically between 200 and 400 nm. The exact position and intensity of these bands are influenced by the electronic effects of the hydroxyl, amino, and tert-butyl groups on the aromatic ring, as well as the pH of the solvent. Based on related aminophenol structures, one would anticipate a primary absorption band around 230-240 nm and a secondary, less intense band around 280-300 nm.

Mass Spectrometry (MS, UPLC-MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For 4-Amino-2-(tert-butyl)phenol hydrochloride, techniques like electrospray ionization (ESI) would typically be used. The analysis would reveal a prominent peak for the protonated molecule [M+H]⁺ of the free base (C₁₀H₁₅NO), corresponding to an m/z value of approximately 166.12. High-resolution mass spectrometry can determine this mass with high accuracy, confirming the molecular formula.

When coupled with Ultra-Performance Liquid Chromatography (UPLC-MS/MS), this technique allows for the separation of the compound from a mixture followed by its structural fragmentation. This tandem mass spectrometry provides further structural confirmation by analyzing the fragmentation patterns of the parent ion.

The following table shows predicted mass spectrometry data for the 4-amino-2-tert-butylphenol cation. uni.lu

| Predicted Mass Spectrometry Data | | | :--- | :--- | :--- | | Adduct | Formula | Predicted m/z | | [M+H]⁺ | [C₁₀H₁₆NO]⁺ | 166.12265 | | [M+Na]⁺ | [C₁₀H₁₅NNaO]⁺ | 188.10459 | | [M+NH₄]⁺ | [C₁₀H₁₉N₂O]⁺ | 183.14919 | | [M+K]⁺ | [C₁₀H₁₅KNO]⁺ | 204.07853 |

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying 4-Amino-2-(tert-butyl)phenol hydrochloride. A typical method would employ reversed-phase chromatography. In this mode, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase.

A suitable mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) added to ensure the analyte is in a consistent, protonated state and to achieve sharp peak shapes. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima, such as ~280 nm. The retention time under specific chromatographic conditions is a key identifier for the compound, while the area under the chromatographic peak is proportional to its concentration, allowing for accurate quantification.

| Typical HPLC Method Parameters | |

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~280 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of the amino and hydroxyl groups in 4-Amino-2-(tert-butyl)phenol, direct analysis by GC can be challenging, often resulting in poor peak shape and column adsorption. To overcome these issues, derivatization is typically employed to convert the polar functional groups into less polar, more volatile moieties. This process replaces the active hydrogens on the amine and hydroxyl groups with nonpolar protecting groups. sigmaaldrich.com

Common derivatization agents for compounds containing amino and hydroxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide), which form more stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The resulting derivatized compound is more volatile and exhibits improved chromatographic behavior, allowing for higher resolution and sensitivity. The analysis is typically performed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its reliability and wide linear range.

Hyphenated Techniques (e.g., GC-MS, UPLC-MS/MS)

Hyphenated techniques couple the separation power of chromatography with the detection specificity of mass spectrometry, providing definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of 4-Amino-2-(tert-butyl)phenol, particularly after derivatization as described for GC. The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns upon electron impact (EI) ionization. nih.govnih.gov For the TBDMS derivative of 4-Amino-2-(tert-butyl)phenol, the mass spectrum would exhibit a characteristic molecular ion peak and specific fragment ions, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which are indicative of the silyl (B83357) derivative structure. sigmaaldrich.com This high degree of specificity allows for confident identification even in complex matrices. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification by monitoring only specific, characteristic ions. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers an alternative for analyzing polar compounds without the need for derivatization. UPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster analysis times compared to traditional HPLC. researchgate.net For 4-Amino-2-(tert-butyl)phenol hydrochloride, a reversed-phase separation is common. However, due to its polarity, retention can be poor. To address this, ion-pairing chromatography may be employed, where an agent like tributylamine (B1682462) is added to the mobile phase to improve the retention of polar analytes. chemrxiv.org

The compound is then detected by a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. In MS/MS analysis, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of 4-Amino-2-(tert-butyl)phenol is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, making it a premier technique for quantitative analysis. researchgate.net

| Technique | Principle | Sample Preparation | Key Advantages |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. | Derivatization is typically required to increase volatility and thermal stability. sigmaaldrich.com | High resolution; provides structural information for definitive identification. nih.gov |

| UPLC-MS/MS | High-resolution liquid phase separation coupled with highly selective mass spectrometric detection. | Often requires minimal preparation; ion-pairing agents may be used to improve retention. chemrxiv.org | High throughput; excellent sensitivity and selectivity (MRM mode); suitable for non-volatile and polar compounds without derivatization. researchgate.net |

Electrochemical Characterization Methods

Electrochemical methods are valuable for studying the redox properties of 4-Amino-2-(tert-butyl)phenol, as both the phenolic hydroxyl group and the aromatic amino group are electrochemically active.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is used to investigate the oxidation and reduction processes of a substance. For an aminophenol, the CV typically shows an anodic (oxidation) peak corresponding to the oxidation of the molecule. The oxidation of p-aminophenol, a related compound, is known to be a two-electron, two-proton process that forms p-quinoneimine. researchgate.netnih.gov The presence of the tert-butyl group on the ring of 4-Amino-2-(tert-butyl)phenol would influence the oxidation potential, likely making it easier to oxidize compared to unsubstituted aminophenol due to its electron-donating nature.

Studies on substituted phenols show that the electrochemical behavior, such as the reversibility of the redox process, is highly dependent on the substituents and the experimental conditions (e.g., pH, solvent, scan rate). mdpi.com By varying the scan rate, one can determine whether the electrode process is diffusion-controlled or adsorption-controlled. researchgate.net For many phenolic compounds, the initial oxidation is irreversible, as the resulting oxidized species is highly reactive and undergoes subsequent chemical reactions. mdpi.com

Controlled Potential Coulometry

Controlled Potential Coulometry is an electrochemical technique used for the precise quantitative determination of an analyte or to determine the number of electrons (n) transferred in a redox reaction. libretexts.orggamry.com In this method, the potential of the working electrode is held at a constant value sufficient to quantitatively oxidize or reduce the analyte of interest. brainkart.com

For 4-Amino-2-(tert-butyl)phenol, the potential would be set just beyond its oxidation peak potential as determined by cyclic voltammetry. The electrolysis is carried out until the current decays to a negligible value, indicating the complete conversion of the analyte. The total charge (Q) passed during the electrolysis is measured. According to Faraday's law (Q = nFN, where F is the Faraday constant and N is the number of moles), the amount of the substance can be calculated if 'n' is known, or 'n' can be determined if the amount of the substance is known. gamry.com This technique is particularly useful for confirming the number of electrons involved in the oxidation mechanism of aminophenols. libretexts.org

| Method | Information Obtained | Application to 4-Amino-2-(tert-butyl)phenol |

|---|---|---|

| Cyclic Voltammetry | Redox potentials, reaction reversibility, electron transfer kinetics. mdpi.com | Determines the oxidation potential and electrochemical behavior (e.g., irreversible oxidation). mdpi.com |

| Controlled Potential Coulometry | Total quantity of analyte, number of electrons (n) in the redox reaction. gamry.com | Confirms the number of electrons transferred during oxidation and allows for precise quantification. libretexts.org |

Spectrophotometric Quantification and Assay Development

Spectrophotometric methods are widely used for quantification due to their simplicity, cost-effectiveness, and reliability. These methods typically involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

Colorimetric Methods

4-Aminoantipyrine (B1666024) method: This method, first proposed by Emerson, is a standard colorimetric technique for the determination of phenolic compounds. juniperpublishers.com The reaction involves the oxidative coupling of a phenol with 4-aminoantipyrine (4-AAP) in an alkaline medium, catalyzed by an oxidizing agent such as potassium ferricyanide. researchgate.netimpactfactor.org This reaction forms a colored antipyrine (B355649) dye, typically red or reddish-brown, which can be measured spectrophotometrically. researchgate.net The position of the substituent groups on the phenol ring is critical; the reaction works well for phenols with an unsubstituted para-position. Since 4-Amino-2-(tert-butyl)phenol has a primary amino group at the para-position, direct application may be hindered. However, the phenolic hydroxyl group could potentially still react if the amino group does not interfere, or the method could be adapted to quantify related phenolic impurities.

Oxidative coupling with Berthelot reagents: The Berthelot reaction is a well-known method for the determination of ammonia (B1221849) but is also applicable to phenols. The reaction involves the formation of a blue-colored indophenol (B113434) dye from the reaction of a phenol with an ammonia source (or an amine) in the presence of an oxidizing agent like hypochlorite (B82951) in an alkaline solution. wikipedia.org For 4-Amino-2-(tert-butyl)phenol, the molecule itself contains both the phenolic and the amino functionalities. This could potentially lead to an intramolecular or intermolecular reaction to form a colored product under Berthelot conditions. The reaction typically involves reagents such as phenol (or a less toxic substitute like sodium salicylate) and a catalyst like sodium nitroprusside, followed by the addition of an alkaline hypochlorite solution. rsc.org

Diazotization-coupling reactions: This is a classic and highly specific method for the quantification of primary aromatic amines. acs.orgslideshare.net The method consists of two steps:

Diazotization: The primary amino group of 4-Amino-2-(tert-butyl)phenol is converted into a diazonium salt by reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). organic-chemistry.org

Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling agent—an electron-rich aromatic compound such as a phenol (e.g., resorcinol) or an aromatic amine (e.g., N-(1-naphthyl)ethylenediamine). acs.orgnih.gov This electrophilic aromatic substitution reaction forms a stable and brightly colored azo dye. njit.edu The intensity of the color, which is measured spectrophotometrically at the wavelength of maximum absorbance (λmax), is directly proportional to the initial concentration of the primary aromatic amine. njit.edu

| Method | Reagents | Principle | Resulting Product |

|---|---|---|---|

| 4-Aminoantipyrine Method | 4-Aminoantipyrine, potassium ferricyanide, alkaline buffer. impactfactor.org | Oxidative coupling of the phenol with 4-AAP. juniperpublishers.com | Colored antipyrine dye. researchgate.net |

| Berthelot Reagents | Phenol (or substitute), sodium nitroprusside, alkaline hypochlorite. rsc.org | Oxidative coupling to form an indophenol. wikipedia.org | Blue indophenol dye. wikipedia.org |

| Diazotization-Coupling | Sodium nitrite, acid, coupling agent (e.g., N-(1-naphthyl)ethylenediamine). acs.org | Formation of a diazonium salt followed by coupling to form an azo compound. slideshare.net | Intensely colored azo dye. njit.edu |

Optimization of Analytical Reaction Parameters

Reagent Amounts: For aminophenols, which may lack a strong chromophore for UV detection, pre-column or post-column derivatization is a common strategy to enhance detectability. The concentration of the derivatizing agent is a critical parameter to optimize. Insufficient reagent can lead to incomplete derivatization and inaccurate quantification, while an excess can cause interfering peaks and baseline noise. The optimal amount is typically determined by systematically varying the molar ratio of the derivatizing agent to the analyte and observing the response.

pH: The pH of the mobile phase plays a crucial role in the chromatographic separation of ionizable compounds like 4-Amino-2-(tert-butyl)phenol hydrochloride. The amino group in the molecule has a pKa value that dictates its degree of ionization at a given pH. By adjusting the pH of the mobile phase, the retention time of the analyte on a reverse-phase column can be significantly altered. Optimization of pH is essential to achieve good peak shape and resolution from potential impurities. For aminophenols, a slightly acidic to neutral pH is often employed to ensure the compound is in a consistent ionization state, leading to reproducible retention times.

Temperature: Column temperature is another important parameter that influences chromatographic separation. Higher temperatures can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis times. Temperature can also affect the selectivity of the separation by altering the interactions between the analyte, the stationary phase, and the mobile phase. The optimal temperature is one that provides the best balance between resolution, peak shape, and analysis time. For many aminophenol separations, temperatures in the range of 25-40°C are common.

To illustrate the optimization process, the following interactive data table presents a hypothetical set of optimized parameters for an HPLC method for a compound structurally similar to 4-Amino-2-(tert-butyl)phenol hydrochloride, based on published methods for related aminophenols.

Interactive Data Table 1: Optimized HPLC Parameters for a Substituted Aminophenol

| Parameter | Optimized Value | Rationale |

|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.0) | Offers good peak shape and resolution for aminophenols. |

| Gradient | 20% to 80% Acetonitrile over 15 min | Enables elution of both polar and non-polar impurities within a reasonable time. |

| Flow Rate | 1.0 mL/min | Balances analysis time with column efficiency and backpressure. |

| Column Temperature | 30°C | Ensures reproducible retention times and good peak symmetry. |

| Detection Wavelength | 280 nm | Corresponds to the UV absorbance maximum of the aminophenol moiety. |

| Injection Volume | 10 µL | A standard volume for achieving good sensitivity without overloading the column. |

Principles of Analytical Method Validation (e.g., ICH guidelines)

Once an analytical method has been developed and optimized, it must be validated to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) has established widely accepted guidelines for the validation of analytical procedures. gavinpublishers.comikev.org These guidelines outline the validation characteristics that need to be investigated, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For 4-Amino-2-(tert-butyl)phenol hydrochloride, this would involve demonstrating that the peak for the main compound is well-resolved from any known impurities or degradation products.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration.

Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Detection Limit (LOD): The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following interactive data table summarizes the typical validation parameters and their acceptance criteria for an HPLC assay method for a pharmaceutical compound, in accordance with ICH guidelines.

Interactive Data Table 2: ICH Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | The analyte peak should be well-resolved from all other peaks (impurities, degradants, etc.). Peak purity should be demonstrated. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Range | Typically 80% to 120% of the test concentration for an assay. |

| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations. |

| Precision (Intermediate) | RSD ≤ 2.0% across different days, analysts, and equipment. |

| Quantitation Limit (LOQ) | Signal-to-noise ratio ≥ 10. |

| Detection Limit (LOD) | Signal-to-noise ratio ≥ 3. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional structure of molecules and understanding their conformational preferences.

Density Functional Theory (DFT) Calculations

DFT has become a standard method for calculating the electronic structure of molecules. A variety of functionals, such as B3LYP, B3PW91, M06-2X, and CAM-B3LYP, are commonly used to optimize the geometry of molecules and predict their properties. For 4-Amino-2-(tert-butyl)phenol (B2762302) hydrochloride, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed picture of its molecular geometry. The choice of functional and basis set would be crucial for obtaining accurate results that correlate well with experimental data, should any become available.

Conformational Isomerism and Energy Landscape Analysis

The presence of the tert-butyl group and the amino group suggests the possibility of different rotational isomers (conformers) for 4-Amino-2-(tert-butyl)phenol hydrochloride. A conformational analysis would involve systematically rotating the rotatable bonds (e.g., the C-C bond of the tert-butyl group and the C-N bond of the amino group) and calculating the energy of each resulting conformation. This process allows for the mapping of the potential energy surface and the identification of the most stable conformer(s) and the energy barriers between them.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. A small energy gap generally implies higher reactivity. For 4-Amino-2-(tert-butyl)phenol hydrochloride, FMO analysis would help in predicting its reactive sites and its potential role in electron transfer processes.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This table is for illustrative purposes only, as no specific data for 4-Amino-2-(tert-butyl)phenol hydrochloride has been found.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which align with the intuitive Lewis structure concept. NBO analysis can reveal information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This analysis would clarify the nature of the chemical bonds and the electronic delocalization within the 4-Amino-2-(tert-butyl)phenol hydrochloride molecule.

Table 2: Hypothetical Natural Bond Orbital Analysis Summary

| Interaction | Stabilization Energy (kcal/mol) |

| Donor NBO | Acceptor NBO |

| Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for 4-Amino-2-(tert-butyl)phenol hydrochloride has been found.

Prediction and Correlation of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For 4-Amino-2-(tert-butyl)phenol hydrochloride, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such predictions are valuable for interpreting experimental spectra and assigning specific spectral features to the vibrational modes and chemical environments within the molecule.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ) with high accuracy. The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Phenol (B47542) Moiety (Note: This table is illustrative and based on general principles of NMR prediction for similar structures, not specific calculated values for 4-Amino-2-(tert-butyl)phenol hydrochloride.)

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 |

| Phenolic OH | 4.0 - 8.0 (highly variable) |

| Amino NH₂ | 3.0 - 5.0 (as hydrochloride salt) |

| tert-Butyl CH₃ | 1.2 - 1.5 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-C(CH₃)₃ | 130 - 140 |

| Aromatic C-H | 115 - 130 |

| tert-Butyl quat. C | 30 - 35 |

| tert-Butyl CH₃ | 28 - 32 |

Calculated Vibrational Frequencies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry can predict these vibrational frequencies with considerable accuracy, aiding in the interpretation of experimental spectra. Theoretical calculations are typically performed using DFT methods to compute the harmonic vibrational frequencies. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (typically around 0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

For 4-Amino-2-(tert-butyl)phenol hydrochloride, computational analysis would predict characteristic vibrational modes. For instance, the O-H and N-H stretching frequencies, the aromatic C-H stretches, and the vibrations of the tert-butyl group would all appear in distinct regions of the spectrum. A study on the related compound 2,4-di-tert-butylphenol (B135424) utilized DFT (B3LYP) to calculate its vibrational spectra, showing good agreement with experimental FT-IR and FT-Raman data. nih.gov

Table 2: Selected Calculated Vibrational Frequencies for a Substituted Phenol Structure (Note: This table is illustrative, based on computational studies of similar phenolic compounds.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

| O-H Stretch | ~3600 |

| N-H Stretch (Ammonium) | ~3200-3400 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch (tert-butyl) | ~2900-3000 |

| C=C Aromatic Ring Stretch | ~1500-1600 |

| C-N Stretch | ~1250-1350 |

| C-O Stretch | ~1200-1260 |

Simulated UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.br This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.